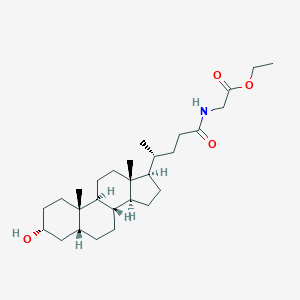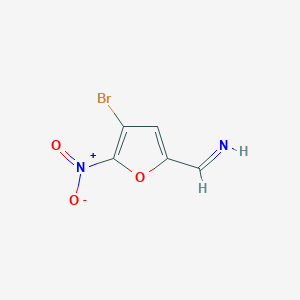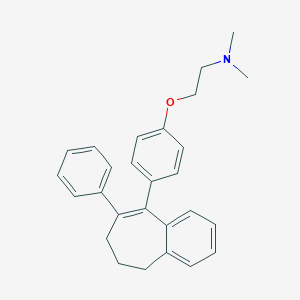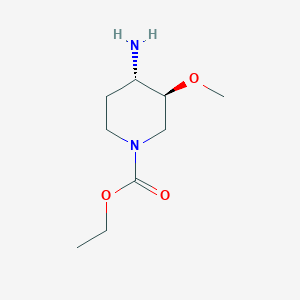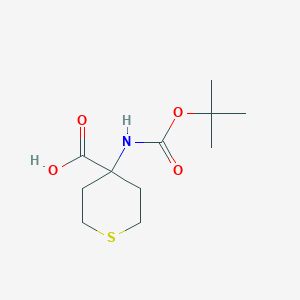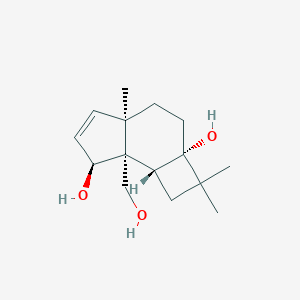
(Biphenyl-2-yloxy)-acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to (Biphenyl-2-yloxy)-acetonitrile often involves the reaction of trimethylsilyl cyanide with o-quinone methides generated in situ from 2-(1-tosylalkyl)phenols under basic conditions, showcasing a concise method for obtaining 2-(2-hydroxyphenyl)acetonitriles, which can be further transformed into benzofuranones (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of (Biphenyl-2-yloxy)-acetonitrile and its derivatives is often determined through X-ray analysis and NMR spectroscopy. For instance, substituted [3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]acetonitriles have been analyzed to confirm their structure, providing insights into the spatial arrangement of atoms within these molecules and their potential reactivity (Shasheva et al., 2010).
Scientific Research Applications
Electrochemical Applications : Biphenyl derivatives have been studied extensively in electrochemistry. For example, the anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile leads predominantly to dimeric biphenyl products, indicating potential applications in organic electrochemistry (Said et al., 2002)(Said et al., 2002). Similarly, the oxidative coupling of oligophenyls in acetonitrile produces electroactive polymeric films with structures akin to polyparaphenylene (Schiavon et al., 1986)(Schiavon et al., 1986).
Organic Synthesis : In organic synthesis, methods for synthesizing biphenyl derivatives like 2-(2-hydroxyphenyl)acetonitriles have been developed. These compounds can be easily transformed into benzofuranones, a significant advancement in synthetic chemistry (Wu et al., 2014)(Wu et al., 2014).
Environmental Science : In environmental science, studies have shown that certain bacteria like Pseudomonas aeruginosa can degrade acetonitrile and biphenyl simultaneously, reducing their environmental impact and aiding in the degradation of pollutants like PCBs (Nawaz & Chapatwala, 1991)(Nawaz & Chapatwala, 1991).
Materials Science and Photophysics : In materials science, biphenyl derivatives have been used in the development of electrochemically active materials. For instance, electrogenerated biphenylylnitrenium ions exhibit reaction sites that are promising for applications in organic synthesis and catalysis (Rieker & Speiser, 1991)(Rieker & Speiser, 1991). Moreover, the photoluminescence properties of certain ruthenium complexes in water and acetonitrile mixtures have been studied, which is relevant in the context of photochemistry (Olson et al., 1997)(Olson et al., 1997).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-phenylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVUHGKBSDJFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Biphenyl-2-yloxy)-acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



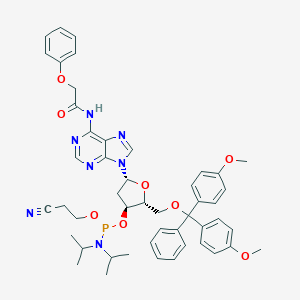
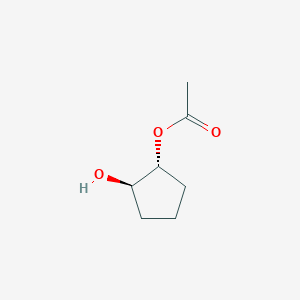

![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)

